4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method is the reaction of pyrazole-4-carbaldehyde with tetrahydroquinoline in the presence of a suitable catalyst, such as chloro(trimethyl)silane in pyridine . The reaction is carried out at elevated temperatures, typically around 90°C, under ambient air conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted pyrazole and tetrahydroquinoline derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, such as anti-inflammatory, antitumor, and antimicrobial properties
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound shares the pyrazole moiety and exhibits similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Another pyrazole-containing compound with diverse applications in medicinal chemistry.
4,5-dihydro-1H-pyrazole derivatives: These compounds are structurally related and have similar chemical reactivity.
Uniqueness
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the pyrazole and tetrahydroquinoline rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-4,7-8,10,13H,5-6H2,(H,14,15) |
InChI Key |
QEMNUCRXYBSWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CNN=C3 |
Origin of Product |
United States |
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